molecular formula C16H16O2 B373509 1-(2-naphthyl)-1,4-hexanedione

1-(2-naphthyl)-1,4-hexanedione

Cat. No.: B373509
M. Wt: 240.3g/mol
InChI Key: HVJXZZHMSDQQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Naphthyl)-1,4-hexanedione (CAS: N/A*) is a diketone derivative featuring a 2-naphthyl substituent at the 1-position and ketone groups at the 1- and 4-positions of a hexane backbone. This compound is of interest in organic synthesis due to its conjugated diketone system and aromatic naphthyl group, which confer unique reactivity and stability.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3g/mol

IUPAC Name

1-naphthalen-2-ylhexane-1,4-dione

InChI

InChI=1S/C16H16O2/c1-2-15(17)9-10-16(18)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3

InChI Key

HVJXZZHMSDQQCF-UHFFFAOYSA-N

SMILES

CCC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-naphthyl)-1,4-hexanedione can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with hexane-1,4-dione in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 70°C) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-naphthyl)-1,4-hexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Hexane-1,4-diol derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-(2-naphthyl)-1,4-hexanedione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-naphthyl)-1,4-hexanedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and modulate cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Properties of 1-(2-Naphthyl)-1,4-Hexanedione and Analogous Compounds
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications Reference
This compound C₁₆H₁₄O₂ 254.29 (calc.) 1,4-diketone, 2-naphthyl Pharmaceutical intermediates
1-(4-Fluorophenyl)-1,5-hexanedione C₁₂H₁₃FO₂ 208.23 1,5-diketone, 4-fluorophenyl Agrochemical synthesis
1,4-Hexanedione C₆H₁₀O₂ 114.14 1,4-diketone Solvent, polymer intermediate
1-(4-Fluorophenyl)-5-methyl-2-phenyl-1,4-hexanedione C₁₉H₁₉FO₂ 298.36 1,4-diketone, 4-fluorophenyl, phenyl Intermediate for Atorvastatin

Key Observations :

  • Ketone Position: The 1,4-diketone configuration in this compound and its analogs enables conjugation, enhancing stability and reactivity in cyclization reactions.
  • Aromatic Substituents : The 2-naphthyl group in the target compound provides steric bulk and extended π-conjugation compared to simpler phenyl or fluorophenyl groups in analogs. This may influence solubility (e.g., lower solubility in polar solvents) and photophysical properties .
Reactivity in Pharmaceutical Contexts
  • Atorvastatin Intermediate : The analog 1-(4-fluorophenyl)-5-methyl-2-phenyl-1,4-hexanedione (CAS: 111011-79-1) is a key intermediate in Atorvastatin synthesis. Its 1,4-diketone structure facilitates cyclization to form the drug’s core lactone ring. The target compound’s 2-naphthyl group could similarly enable access to polycyclic architectures in drug discovery .
  • Comparison with 1,4-Hexanedione : While 1,4-hexanedione (CAS: N/A) is primarily a solvent or polymer precursor, the naphthyl and fluorophenyl derivatives exhibit specialized roles due to their aromatic substituents, which enhance binding interactions in bioactive molecules .

Physicochemical Properties

Table 2: Comparative Physicochemical Data*
Property This compound 1-Methylnaphthalene 1,4-Hexanedione
Boiling Point (°C) ~300 (est.) 245 138
Solubility in Hexane Moderate High High
Aromaticity Contribution High (naphthyl) Moderate (methyl) None

*Data inferred from (naphthalene derivatives) and estimated based on structural analogs .

Insights :

  • The 2-naphthyl group significantly increases boiling point and reduces polarity compared to 1,4-hexanedione. This aligns with trends observed in methylnaphthalenes, where aromatic substitution elevates boiling points .
  • Solubility in nonpolar solvents like hexane is moderate for the naphthyl derivative, whereas 1,4-hexanedione is highly soluble due to its aliphatic structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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